Valorphin TFAsalt

Description

Historical Context and Evolution of Opioid Peptide Research Relevant to Valorphin TFAsalt

The study of opioid peptides has a rich history, beginning with the discovery of endogenous opioids like enkephalins in the mid-1970s. nih.gov This paved the way for the identification of other naturally occurring peptides with opioid activity, including the hemorphins, from which Valorphin is derived. wikipedia.orgresearchgate.net Early research on hemorphins, including Valorphin, involved their isolation from biological sources and initial characterization of their opioid-like activity through in vitro binding studies and in vivo analgesic tests. nih.govresearchgate.net The synthesis of these peptides, often resulting in TFA salt forms, became crucial for further detailed pharmacological and biochemical investigations. tandfonline.comqyaobio.com The recognition of hemorphins as a family of hemoglobin-derived peptides with affinity for opioid receptors marked a significant step in understanding the broader physiological roles of hemoglobin beyond oxygen transport. researchgate.netmdpi.com

Academic Significance of this compound within Contemporary Peptide Chemistry and Neuropharmacology

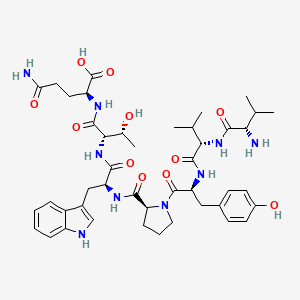

Within contemporary research, this compound serves as a key compound for studying the structure-activity relationships of hemorphins and their interactions with opioid receptors. nih.gov Its defined amino acid sequence (Val-Val-Tyr-Pro-Trp-Thr-Gln) provides a template for the synthesis of analogs with modified structures to investigate how specific amino acid substitutions or modifications influence binding affinity, receptor selectivity (mu, delta, and kappa opioid receptors), and biological activity. wikipedia.orgnih.govglpbio.comelabscience.commedchemexpress.com The TFA salt form is a standard output of solid-phase peptide synthesis (SPPS), a common method for producing peptides for research. tandfonline.comqyaobio.com While the TFA counterion itself can have biological effects, researchers often work with the TFA salt and may perform salt exchange to acetate (B1210297) or hydrochloride forms for specific biological assays to mitigate potential TFA interference. qyaobio.com

Research on this compound contributes to the understanding of endogenous pain modulation pathways and the potential for developing novel analgesics with potentially different profiles compared to traditional opioids. cymitquimica.comnih.govnih.gov Furthermore, studies exploring the non-opioid activities of Valorphin and its derivatives, such as their reported cytotoxic and antiproliferative properties against tumor cells, highlight the multifaceted academic significance of this compound beyond classical neuropharmacology. tandfonline.comwikipedia.orgglpbio.com

Foundational Research Paradigms Shaping this compound Investigations

Research involving this compound primarily operates within the positivist research paradigm. numberanalytics.comjumedicine.comgetproofed.com.au This paradigm emphasizes objective reality and the use of empirical data to understand cause-and-effect relationships. jumedicine.comgetproofed.com.au Investigations typically involve:

Quantitative Measurement: Utilizing techniques such as receptor binding assays (e.g., determining IC50 values for opioid receptors), chromatographic analysis (HPLC) for purity and characterization, and in vivo models to quantify biological responses like antinociception. tandfonline.comnih.govnih.govglpbio.com

Experimental Design: Employing controlled experiments to test hypotheses regarding the compound's synthesis, stability, receptor interactions, and biological effects. tandfonline.comnih.gov

Reductionism: Often focusing on the molecular and cellular levels to understand the specific interactions of Valorphin with biological targets like opioid receptors. nih.govglpbio.com

While the positivist paradigm is dominant, aspects of research on Valorphin's broader biological roles or potential therapeutic applications might incorporate elements from other paradigms, such as exploring complex biological systems or translational research approaches. However, the foundational studies characterizing this compound itself, its chemical properties, and its direct interactions with identified biological targets largely adhere to a positivist framework.

Data Tables

Research on this compound often involves characterizing its binding affinity to different opioid receptors. Below is an example of how such data might be presented based on reported findings:

| Opioid Receptor Type | IC50 (nM) (Rat Brain Homogenates) | Reference |

| Mu (μ) | 14 | glpbio.commedchemexpress.com |

| Delta (δ) | 200 | glpbio.commedchemexpress.com |

| Kappa (κ) | >10,000 (>10 μM) | glpbio.commedchemexpress.com |

Note: IC50 values represent the half-maximal inhibitory concentration, indicating the potency of the compound in displacing a radiolabeled ligand from the receptor.

Another area of research involves the antinociceptive effects observed in animal models. While specific dosage/administration information is excluded as per instructions, the efficacy in reducing pain responses can be summarized:

| Animal Model | Effect Observed | Reference |

| Mouse (hot plate, tail flick) | Analgesic activity | nih.gov |

| Rat (Randall-Selitto) | Analgesic activity | nih.gov |

| Rodents (formalin test) | Significant reduction in acute and inflammatory nociceptive pain | nih.govresearchgate.net |

| Rodents (paw pressure test) | Significant reduction in carrageenan-induced hyperalgesia | nih.govresearchgate.net |

Detailed Research Findings

Detailed research findings on this compound underscore its specific pharmacological profile and potential biological activities. Studies have consistently shown that Valorphin binds preferentially to the mu-opioid receptor. nih.govglpbio.commedchemexpress.com In vitro binding studies using rat and guinea-pig brain homogenates indicated a preference for the mu-receptor site, with an reported IC50 value of 14 nM for the rat mu-opioid receptor. nih.govglpbio.commedchemexpress.com Its affinity for the delta-opioid receptor is significantly lower (IC50 of 200 nM), and it shows very low affinity for the kappa-opioid receptor (IC50 > 10 μM). glpbio.commedchemexpress.com

Beyond its opioid receptor interactions, Valorphin has also been investigated for other biological effects. Research has demonstrated that Valorphin possesses cytotoxic and antiproliferative properties against tumor cells in vitro and can inhibit tumor growth in vivo in experimental models. tandfonline.comwikipedia.orgglpbio.com These effects appear to be, at least partially, dependent on opioid receptors, as they have been reported to be reversed by naloxone, a general opioid receptor antagonist. tandfonline.comwikipedia.org Studies have explored the combined action of Valorphin with cytostatic drugs, suggesting potential additive effects in reducing tumor cell proliferation under specific alternating application protocols in vitro. tandfonline.com

The synthesis of Valorphin, typically yielding the TFA salt, is commonly achieved using standard solid-phase peptide synthesis techniques, such as Fmoc chemistry. tandfonline.com Purification methods like RP-HPLC are then employed to ensure high purity (>95-98%) of the synthesized peptide TFA salt for research applications. cymitquimica.comtandfonline.comabbexa.com The molecular formula of Valorphin is C44H61N9O11, with a molecular weight of approximately 892.01-892.03 g/mol . cymitquimica.comglpbio.comelabscience.compeptide.comlifetein.com The TFA salt form has a molecular formula of C46H62F3N9O13 and a molecular weight of approximately 1006.03 g/mol , reflecting the addition of the trifluoroacetate (B77799) counterion. clinisciences.com

Recent academic efforts have also focused on synthesizing and evaluating synthetic analogs of Valorphin to explore modifications that could enhance desired properties, such as antinociceptive potency or stability, and to further elucidate the structure-activity relationships within the hemorphin family. nih.govmdpi.comnih.gov These studies often involve modifying the amino acid sequence or conjugating Valorphin to other molecules. nih.govmdpi.com

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N9O11/c1-22(2)35(46)40(59)51-36(23(3)4)41(60)50-32(19-25-12-14-27(55)15-13-25)43(62)53-18-8-11-33(53)39(58)49-31(20-26-21-47-29-10-7-6-9-28(26)29)38(57)52-37(24(5)54)42(61)48-30(44(63)64)16-17-34(45)56/h6-7,9-10,12-15,21-24,30-33,35-37,47,54-55H,8,11,16-20,46H2,1-5H3,(H2,45,56)(H,48,61)(H,49,58)(H,50,60)(H,51,59)(H,52,57)(H,63,64)/t24-,30+,31+,32+,33+,35+,36+,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEOIFAHJWMTKD-NMUVPRMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N9O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Research for Valorphin Tfasalt

Advanced Peptide Synthesis Techniques Applied to Valorphin TFAsalt

The synthesis of this compound primarily relies on established peptide synthesis techniques, with solid-phase synthesis being the most prevalent approach.

Solid-Phase Peptide Synthesis Optimization for this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for constructing peptides, offering advantages such as simplified purification by enabling the removal of excess reagents and by-products through washing steps chem960.comnih.gov. The synthesis of Valorphin (Val-Val-Tyr-Pro-Trp-Thr-Gln) using SPPS typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This strategy involves the stepwise addition of protected amino acid derivatives to a growing peptide chain anchored to a solid support, usually a resin chem960.comnih.gov.

Optimization in SPPS for peptides like Valorphin involves several critical factors to maximize yield and purity. Key aspects include the selection of the appropriate resin and linker, which dictates the C-terminal functional group of the final peptide nih.gov. Coupling conditions, including the choice of coupling reagents and reaction times, are optimized to ensure efficient peptide bond formation at each step nih.gov. Monitoring of deprotection steps is crucial to avoid incomplete reactions, which can lead to deletion sequences nih.gov. Temperature control can also influence the purity of the synthesized peptide nih.gov.

Recent advancements in SPPS, such as Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS), aim to reduce waste and synthesis time by eliminating or minimizing washing steps through techniques like in-situ quenching and controlled evaporation. Microwave irradiation is also utilized to enhance reaction efficiency and purity in SPPS. While specific detailed optimization studies solely focused on this compound synthesis using these advanced techniques are not extensively documented in the provided sources, these general SPPS optimization principles are applicable to its efficient and high-purity production.

Solution-Phase Peptide Synthesis Strategies for this compound

While SPPS is predominant, solution-phase peptide synthesis (SolPPS) offers an alternative strategy. SolPPS involves coupling amino acids in a homogeneous solution, followed by purification steps after each coupling or block of couplings. This approach can be advantageous for certain peptides and can potentially allow for purification with minimal chromatography or solid supports.

Methods such as Group-Assisted Purification (GAP) have been adapted for solution-phase synthesis to facilitate purification through liquid-liquid extractions, avoiding the need for precipitation steps. While the provided information does not detail specific applications of solution-phase synthesis for this compound, these strategies represent alternative synthetic avenues that could be explored for its production, potentially offering different advantages in terms of scalability, cost, and purity compared to SPPS.

Analytical Validation Methodologies in this compound Synthesis Research

Rigorous analytical validation is essential throughout the synthesis of this compound to monitor reaction progress, assess purity, and confirm the identity and structure of the final product.

Chromatographic Separation Techniques for this compound Synthesis Monitoring

Chromatographic techniques are indispensable for monitoring the stepwise synthesis in both solid-phase and solution-phase approaches and for purifying the final peptide. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used method for the purification and analysis of synthetic peptides, including Valorphin and its analogs.

RP-HPLC separates peptides based on their hydrophobicity, allowing for the assessment of the purity of the crude peptide mixture obtained after synthesis and cleavage. It is used to monitor the formation of the desired peptide sequence and to identify and quantify impurities, such as deletion sequences or truncated peptides. The use of specific columns, mobile phases, and gradients is optimized to achieve adequate separation of the target peptide from related impurities. UV detection at wavelengths such as 214 nm is standard for monitoring peptides during HPLC due to the absorbance of peptide bonds.

Qualitative and quantitative methods, including color tests for detecting free amino groups, have also been developed for monitoring solid-phase peptide synthesis, allowing for the assessment of coupling efficiency at each step.

Spectroscopic and Mass Spectrometric Applications in this compound Synthetic Route Elucidation

Spectroscopic and mass spectrometric methods are crucial for the comprehensive characterization and structural confirmation of this compound and for elucidating synthetic routes and identifying by-products.

High-resolution mass spectrometry (HRMS), particularly coupled with electrospray ionization (ESI), is widely used to determine the molecular weight of the synthesized peptide and confirm its identity. MALDI mass spectrometry has also been employed for molecular mass confirmation. Mass spectrometry is a powerful tool for analyzing crude peptide products to identify impurities and synthesis by-products based on their mass-to-charge ratios. The combination of LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly effective, providing both chromatographic separation and mass information for detailed analysis of complex synthesis mixtures.

Spectroscopic techniques such as UV-Vis, FTIR, and NMR (¹H, ¹³C, NOESY, COSY) are also applied to confirm the structure and purity of synthetic peptides. UV-Vis spectroscopy can be used to analyze the spectral properties of the peptide. FTIR provides information about the functional groups present. NMR spectroscopy offers detailed insights into the molecular structure and conformation. These techniques, in conjunction with mass spectrometry and chromatography, provide a robust suite of analytical tools for validating the synthesis of this compound.

Research into Scalability and Efficiency of this compound Production

Research into the scalability and efficiency of peptide production, including peptides like this compound, focuses on transitioning from laboratory-scale synthesis to larger-scale manufacturing while maintaining product quality and reducing costs.

Scaling up peptide synthesis involves optimizing reaction conditions, reagent usage, and purification protocols for larger batch sizes or continuous processes. Challenges in scalability can include managing heat dissipation, ensuring efficient mixing on a larger scale, and handling larger quantities of solvents and reagents.

Efforts to improve efficiency often involve minimizing reaction times, reducing the number of synthesis steps, and optimizing purification processes to maximize yield and purity. Automated peptide synthesizers designed for pilot and production scales can facilitate reproducible synthesis and allow for the translation of optimized conditions from smaller scales. Real-time monitoring techniques, such as using refractive index measurements, can be employed to track the progress of solid-phase synthesis at larger scales, enabling better process control chem960.com.

While specific detailed research findings on the large-scale production and efficiency optimization solely for this compound are not prominently featured in the provided literature, the principles and technologies developed for the scalable and efficient synthesis of other therapeutic peptides are directly applicable. The goal is to develop robust and cost-effective processes that can reliably produce this compound at the required scale and purity for potential research and development needs.

Structure Activity Relationship Sar Investigations of Valorphin Tfasalt

Conformational Analysis of Valorphin TFAsalt and its Analogues in Solution

Conformational analysis in solution provides insights into the three-dimensional structures that peptides adopt, which are critical for their interaction with receptors. Studies on peptides often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) measurements to investigate their conformation in solution. ub.edu5z.com

While specific detailed conformational analysis data for this compound itself in solution were not extensively found in the search results, research on other peptides, including opioid peptides and hemorphin derivatives, highlights the importance of conformational studies. For instance, conformational analysis of delta opioid dipeptide antagonists using 1H NMR revealed the presence of distinct conformers in solution, characterized by cis or trans peptide bonds, and demonstrated that these conformers can resemble the bioactive conformation of related peptides. nih.gov The inclusion of specific amino acids or modifications can influence peptide flexibility and structure. ub.edu

The TFA counter-ion itself can interact with peptides in solution, potentially influencing their behavior and structure. Studies using 19F NMR have shown that TFA can interact with aromatic residues like phenylalanine, affecting the peptide's phase separation behavior and potentially forming structured complexes. nih.gov This suggests that the presence of the TFA salt could have an impact on the conformational landscape of Valorphin in solution.

Identification of Key Amino Acid Residues Contributing to this compound's Bioactivity

The amino acid sequence of Valorphin is Val-Val-Tyr-Pro-Trp-Thr-Gln. wikipedia.org Research suggests that the Tyr-Pro-Trp-Thr sequence within hemorphins is important for opioid receptor binding. nih.gov Valorphin binds preferentially to the µ-opioid receptor. wikipedia.org

Studies on Valorphin analogues have explored the impact of substituting amino acids. For example, researchers have synthesized hemorphin analogues by replacing N-terminal Val residues with modified amino acids, such as ((dimethoxyphosphoryl)methyl)-L-valine, to investigate their antinociceptive activities and compare them to the parent Valorphin. researchgate.net These types of studies help to pinpoint which residues or regions are most critical for activity and receptor interaction.

While direct experimental data detailing the contribution of each specific amino acid residue in this compound to its precise binding affinity and efficacy at opioid receptors was not comprehensively available, the general understanding of opioid peptides and the studies on Valorphin analogues indicate that the tyrosine residue (Tyr) is often crucial for opioid activity, and the surrounding residues influence potency and selectivity. The two N-terminal valines (Val-Val) distinguish Valorphin from other hemorphins and likely play a role in its specific activity profile.

Rational Design Principles for this compound Analogues with Modified Receptor Selectivity

Rational design of peptide analogues involves making targeted modifications to the amino acid sequence or structure to alter properties such as receptor selectivity, potency, and stability. justia.comgoogle.com For opioid peptides like Valorphin, a key goal in analogue design is often to achieve higher selectivity for a specific opioid receptor subtype (µ, δ, or κ) to potentially reduce off-target effects. nih.govnih.govcaymanchem.comcaymanchem.comcaymanchem.com

Design principles can involve:

Amino acid substitutions: Replacing specific amino acids with natural or unnatural amino acids to alter side chain interactions, introduce conformational constraints, or modify physicochemical properties. researchgate.netnih.gov For example, substituting Tyr1 with 2,6-dimethyl-L-tyrosyl (Dmt) in certain delta opioid antagonists enhanced their activity and selectivity. nih.gov

Terminal modifications: Modifying the N- or C-terminus (e.g., amidation) can impact activity and stability.

Incorporation of non-natural amino acids: Including β-amino acids or other modified residues can increase conformational constraints or flexibility and enhance metabolic stability. justia.comgoogle.com

Conjugation with other molecules: Attaching moieties like fluorophores or other functional groups can impart new properties, such as photodynamic activity, as seen in Valorphin analogues conjugated with naphthalimides. mdpi.com

The TFA salt form itself is a result of the synthesis process and can influence how analogues are handled and formulated. qyaobio.comchemimpex.com When designing analogues for biological assays, particularly cell-based or in vivo studies, it may be necessary to consider converting the TFA salt to other salt forms (e.g., HCl or acetate) to avoid potential abnormal responses caused by high TFA concentrations. qyaobio.com

Computational Chemistry Approaches to Valorphin Structure-Function Relationships

Computational chemistry plays a significant role in understanding the structure-function relationships of peptides and in the rational design of analogues. wikipedia.org These approaches can complement experimental studies by providing insights into molecular properties, interactions, and dynamics at an atomic level.

Relevant computational methods include:

Molecular mechanics and dynamics simulations: These can be used to study the conformational flexibility of peptides in solution and their interactions with receptors or membranes. wikipedia.org

Quantum chemistry calculations: These methods can provide detailed information about electronic structure and interactions, such as the proposed intercalation of TFA molecules between aromatic rings in peptides. nih.govwikipedia.org

Molecular docking: This technique predicts the preferred orientation and binding affinity of a peptide to a receptor based on their three-dimensional structures. researchgate.netwikipedia.org Studies on hemorphin derivatives have utilized molecular docking to investigate their potential interactions with opioid receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling: While not explicitly found for this compound in the search, QSAR approaches correlate structural descriptors of a series of compounds with their biological activity to build predictive models for designing new analogues.

Computational studies can help to rationalize experimental findings, such as the observed receptor selectivity of Valorphin, and guide the design of new analogues with desired properties by predicting the potential impact of structural modifications before experimental synthesis. researchgate.net

Data Table Example (Illustrative - based on types of data found in search results, not specific to this compound SAR due to data limitations):

| Analogue Name | Sequence (VVYPWTQ for Valorphin) | Receptor Binding Affinity (Ki, µM) µ-opioid receptor | Receptor Binding Affinity (Ki, µM) δ-opioid receptor | Receptor Binding Affinity (Ki, µM) κ-opioid receptor | Notes |

| Valorphin | VVYPWTQ | Preferential binding wikipedia.org | Lower affinity than µ caymanchem.com | Low affinity caymanchem.com | Natural peptide wikipedia.org |

| Analogue A | VVYPWTQ-NH2 | Data not found | Data not found | Data not found | Example C-terminal modification |

| Analogue B | X-VYPWTQ (X=modified Val) | Data not found | Data not found | Data not found | Example N-terminal modification researchgate.net |

Molecular and Cellular Mechanisms of Action of Valorphin Tfasalt

Detailed Opioid Receptor Binding Dynamics of Valorphin TFAsalt

This compound exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. wikipedia.orgqyaobio.comsigmaaldrich.com The interaction profile with different opioid receptor subtypes determines the specific pharmacological outcomes.

Mu-Opioid Receptor Subtype Selectivity and Affinity Research for this compound

Studies have indicated that Valorphin, the peptide component of this compound, binds preferentially to the mu-opioid receptor (MOR). wikipedia.orgqyaobio.comnih.gov Early in vitro binding studies using brain homogenates from rats and guinea pigs suggested a preference for the mu-receptor site. nih.gov This preferential binding to the MOR is consistent with some of the observed effects attributed to Valorphin.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation by this compound

Opioid receptors, including mu, delta, and kappa subtypes, belong to the superfamily of GPCRs. nih.govnih.gov Upon ligand binding, GPCRs undergo conformational changes that facilitate the activation of associated heterotrimeric G proteins. nih.govwikipedia.org Opioid receptors are primarily coupled to inhibitory G proteins of the Gi/Go family. nih.gov Activation of these G proteins leads to the dissociation of the Gα subunit from the Gβγ dimer, and both components can then modulate various downstream effectors. nih.govwikipedia.org

Investigation of this compound's Impact on Adenylyl Cyclase Activity

A primary downstream effect of activating Gi/Go-coupled opioid receptors is the inhibition of adenylyl cyclase activity. nih.gov Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. elifesciences.org Inhibition of adenylyl cyclase by activated Gi/Go proteins leads to a decrease in intracellular cAMP levels. nih.gov While this is a well-established mechanism for mu, delta, and kappa opioid receptors, specific quantitative data detailing the direct impact of this compound on adenylyl cyclase activity across different cellular contexts was not available in the provided search results. However, as a ligand acting on these receptors, this compound is expected to modulate adenylyl cyclase activity via this Gi/Go protein-dependent pathway.

Research on Beta-Arrestin Recruitment and Receptor Internalization Induced by this compound

Beyond G protein coupling, activated GPCRs, including opioid receptors, can also interact with and recruit beta-arrestin proteins (arrestin-2 and arrestin-3). nih.govmdpi.comnih.govfrontiersin.orgbiorxiv.org Beta-arrestin binding to phosphorylated receptors plays a significant role in receptor desensitization, preventing further G protein activation, and can also mediate receptor internalization (sequestration). nih.govnih.govfrontiersin.orgbiorxiv.org Furthermore, beta-arrestins can act as signaling scaffolds, initiating G protein-independent signaling pathways. frontiersin.orgmdpi.com Opioid receptors are known to be regulated by beta-arrestin binding, which influences processes like tolerance development. nih.govnih.gov While the general mechanism of beta-arrestin recruitment by opioid receptors is understood, specific detailed research findings on the extent and kinetics of beta-arrestin recruitment induced directly by this compound, or its specific impact on receptor internalization, were not provided in the search results.

Cross-Talk Mechanisms between this compound-Activated Receptors and Other Cellular Pathways

Valorphin, also known as VV-hemorphin-5, is an endogenous opioid heptapeptide (B1575542) (Val-Val-Tyr-Pro-Trp-Thr-Gln) derived from the proteolytic cleavage of the beta-chain of hemoglobin. While Valorphin is known to interact primarily with opioid receptors, particularly the mu-opioid receptor, its biological effects can also involve complex cross-talk mechanisms with other cellular signaling pathways. This cross-talk allows for the integration of signals from Valorphin-activated receptors with signals from other receptor systems, influencing a variety of cellular responses.

Opioid receptors, as members of the G protein-coupled receptor (GPCR) superfamily, typically exert their effects by coupling to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP), and can also activate G protein-gated inwardly rectifying potassium (GIRK) channels, causing cellular hyperpolarization frontiersin.org. However, the signaling landscape downstream of opioid receptors is far more intricate and involves interactions with numerous other pathways.

One significant area of cross-talk involves the interaction between GPCRs, including opioid receptors, and Receptor Tyrosine Kinases (RTKs). This transactivation process can amplify signaling pathways downstream of one or both receptor types frontiersin.org. Research indicates that mu-opioid receptor (MOR) signaling can modulate and be modulated by RTK signaling, impacting pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades, Phosphoinositide 3-Kinase (PI3K), Protein Kinase C (PKC), Akt, and ubiquitination frontiersin.org. Specifically, MOR-epidermal growth factor receptor (EGFR) transactivation has been shown to require both Gαi/o proteins and β-arrestin2 frontiersin.org. These interactions highlight a mechanism by which Valorphin, through its opioid receptor activation, could influence cellular processes typically regulated by growth factors and other RTK ligands.

Another important cross-talk pathway involves the interaction between opioid receptors and Toll-Like Receptor 4 (TLR4). Studies have demonstrated cross-talk between MOR, delta-opioid receptors (DOR), kappa-opioid receptors (KOR), and TLR4 pathways, which can influence inflammation and pain responses transpopmed.orgfrontiersin.org. This interaction can occur downstream of the primary signaling cascades, with both opioid receptor and TLR4 pathways converging on the activation of the MAPK pathway frontiersin.org. Furthermore, opioid receptor agonists have been shown to activate TLR4 signaling in the central nervous system, leading to the production of pro-inflammatory cytokines via NF-κB expression frontiersin.org. Conversely, opioid receptor agonists can also inhibit LPS-induced TLR4 signaling, indicating a complex interplay frontiersin.org.

β-arrestin2, a key scaffolding protein involved in GPCR desensitization and internalization, also plays a role in cross-talk between opioid receptors and other receptors. For instance, β-arrestin2-mediated cross-talk between MOR and the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel has been identified, affecting TRPV1 sensitivity plos.org. Activation of MOR by agonists like morphine can lead to the recruitment of β-arrestin2 to MOR, away from TRPV1, thereby sensitizing TRPV1 plos.org. This mechanism suggests that this compound, by activating MOR, could indirectly modulate the activity of ion channels involved in pain signaling.

Beyond these well-established interactions, emerging research suggests other potential cross-talk mechanisms involving Valorphin. One study indicated that Valorphin may activate the NR4As pathway and OPA1, potentially influencing lysosomal function and mitochondrial oxidative processes onlinescientificresearch.com. This finding points towards a more direct link between Valorphin's actions and intracellular organelles and metabolic pathways. Additionally, hemorphins, the family to which Valorphin belongs, have been reported to target other GPCRs, including receptors for angiotensin II, oxytocin, bombesin, and bradykinin, suggesting possible direct or indirect modulation of these systems by Valorphin researchgate.net.

The cross-talk mechanisms involving Valorphin-activated receptors are multifaceted and contribute to the peptide's diverse biological effects. These interactions occur at various levels, from the convergence of downstream signaling pathways like MAPK and PI3K to the involvement of scaffolding proteins like β-arrestin2 and potential direct or indirect modulation of other receptor systems and intracellular organelles.

While detailed quantitative data specifically on this compound's cross-talk with every potential pathway is still an active area of research, the known interactions of Valorphin with opioid receptors and the established cross-talk mechanisms involving these receptors provide a framework for understanding the broader cellular impact of this compound.

The following table summarizes some of the reported or likely cross-talk interactions involving Valorphin-activated opioid receptors and other cellular pathways:

| Interacting Pathway/Receptor | Mediating Factors/Pathways Involved | Potential Functional Outcome | Source |

| Receptor Tyrosine Kinases | Gαi/o, β-arrestin2, MAPK, PI3K, PKC, Akt, Ubiquitination | Modulation of cell proliferation, differentiation, survival | frontiersin.org |

| Toll-Like Receptor 4 | MAPK, NF-κB, Pro-inflammatory cytokines | Influence on inflammation and pain responses | transpopmed.orgfrontiersin.org |

| TRPV1 Channel | β-arrestin2 | Modulation of pain signaling | plos.org |

| NR4As Pathway / OPA1 | (Mechanism under investigation) | Potential influence on lysosomal and mitochondrial function | onlinescientificresearch.com |

| Other GPCRs (e.g., AngII, Oxytocin) | Direct or indirect receptor modulation | Diverse physiological effects (e.g., blood pressure) | researchgate.net |

Further research is needed to fully elucidate the specific molecular details and functional consequences of each of these cross-talk interactions in the context of this compound.

In Vitro Pharmacological Characterization of Valorphin Tfasalt

Receptor Binding Assays for Valorphin TFA salt Affinity and Occupancy Research

Receptor binding assays are fundamental in vitro tools used to determine the affinity and selectivity of a ligand for its target receptors. These assays typically involve incubating a radiolabeled ligand with cell membranes expressing the receptor of interest and measuring the displacement of the radioligand by the test compound, in this case, Valorphin TFA salt. The data generated from these experiments, such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), provide quantitative measures of the ligand's binding potency.

For Valorphin, binding assays have revealed a specific interaction profile with opioid receptors. Studies have shown that Valorphin binds to the rat mu-opioid receptor with an IC50 of 14 nM. medchemexpress.com Its affinity for the delta-opioid receptor is considerably lower, with a reported IC50 of 200 nM. medchemexpress.com Notably, Valorphin demonstrated no appreciable affinity for the kappa-opioid receptor, with an IC50 value greater than 10 µM. medchemexpress.com These findings indicate a preferential binding of Valorphin to the mu-opioid receptor.

| Opioid Receptor Subtype | IC50 (nM) |

|---|---|

| Mu (µ) | 14 |

| Delta (δ) | 200 |

| Kappa (κ) | >10,000 |

Functional Assays for Valorphin TFA salt Efficacy and Potency Determination in Cell Systems

Functional assays are employed to characterize the physiological response elicited by a ligand upon binding to its receptor. These assays measure the extent of the biological response, thereby determining the ligand's efficacy (the maximal effect it can produce) and potency (the concentration required to produce a half-maximal effect, or EC50). Common functional assays for opioid receptors include measuring the inhibition of adenylyl cyclase activity or stimulating guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding.

While specific efficacy and potency data (e.g., EC50, Emax) for Valorphin TFA salt from functional assays are not extensively detailed in publicly available literature, its classification as an opioid receptor agonist suggests that it activates downstream signaling cascades upon binding to the mu-opioid receptor. nih.gov The expected outcome in a [35S]GTPγS binding assay, for instance, would be an increase in [35S]GTPγS binding in the presence of Valorphin, indicating G-protein activation. The magnitude and concentration-dependence of this effect would quantify its efficacy and potency.

Cell-Based Reporter Assays for Valorphin TFA salt-Induced Signaling Pathway Elucidation

Cell-based reporter assays are powerful tools for dissecting the specific intracellular signaling pathways activated by a receptor ligand. These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter element that is responsive to a specific signaling pathway. Activation of the pathway by a ligand like Valorphin TFA salt leads to the expression of the reporter gene, which can be easily quantified.

Comparative Pharmacological Profiling of Valorphin TFA salt with Endogenous and Synthetic Opioid Ligands

The pharmacological profile of Valorphin TFA salt can be better understood when compared to other endogenous and synthetic opioid ligands. Valorphin is a member of the hemorphin family, which are peptides derived from hemoglobin. mdpi.com

Compared to the prototypical endogenous opioid peptides, the enkephalins and endorphins, which exhibit high affinity for delta and mu receptors respectively, Valorphin displays a distinct profile with a clear preference for the mu-opioid receptor. nih.govmedchemexpress.com

In comparison to synthetic opioids, such as morphine (a classical mu-opioid agonist), fentanyl (a potent mu-opioid agonist), and naloxone (an opioid antagonist), Valorphin's profile as a mu-preferring agonist is noteworthy. nih.gov The following table provides a comparative overview of the receptor binding affinities (Ki values) for a selection of opioid ligands to highlight the relative position of Valorphin, although direct comparative studies under identical experimental conditions are limited.

| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| Valorphin | ~14 (IC50) | ~200 (IC50) | >10,000 (IC50) |

| Morphine | 1.2 | 240 | 280 |

| [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) | 1.7 | 2200 | 14000 |

| Naloxone | 1.8 | 26 | 15 |

Note: Ki values for comparative compounds are representative and may vary between studies.

Pre Clinical Non Human in Vivo Mechanistic Investigations of Valorphin Tfasalt

Neurophysiological Studies of Valorphin TFAsalt Actions in Model Organisms

In vivo neurophysiological studies are crucial for understanding the functional consequences of a compound's interaction with the nervous system. For Valorphin, these investigations have primarily focused on its effects on neuronal activity and its interplay with the opioid system.

While direct in vivo electrophysiological studies detailing Valorphin's impact on specific neural circuits are limited, its known interactions with opioid receptors suggest likely modulation of key pain and reward pathways. Opioid receptors are densely expressed in regions such as the periaqueductal gray (PAG), the rostral ventromedial medulla (RVM), and the dorsal horn of the spinal cord, which form the descending pain modulatory pathway. physio-pedia.comnih.gov Activation of opioid receptors in these areas generally leads to an inhibition of pain signals. physio-pedia.com Given Valorphin's opioid receptor activity, it is hypothesized to modulate the excitability of neurons within these circuits, contributing to its analgesic effects.

In an in vitro study, Valorphin was shown to inhibit the spontaneous firing of cultured cerebellar Purkinje cells, an effect similar to that of morphine. frontiersin.org While this provides insight into its direct effects on neuronal excitability, further in vivo research is needed to understand how this translates to the modulation of complex neural circuits. The hippocampus is another brain region rich in opioid receptors where peptides can influence neuronal activity. nih.govnih.gov However, specific studies on the effects of Valorphin on hippocampal circuitry in vivo have not been extensively reported.

The influence of Valorphin on the in vivo release of specific neurotransmitters is an area requiring more extensive investigation. The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical pathway for reward and motivation, and it is well-established that opioid agonists can modulate dopamine release in the NAc. nih.govnih.gov Specifically, µ- and δ-opioid receptor agonists typically increase dopamine release, while κ-opioid receptor agonists can decrease it. nih.gov

Given Valorphin's interaction with multiple opioid receptor subtypes, it is plausible that it affects neurotransmitter systems, including the dopaminergic and GABAergic systems. nih.gov However, direct evidence from in vivo microdialysis studies specifically examining the effects of Valorphin on the release of dopamine, GABA, or other neurotransmitters in brain regions like the nucleus accumbens is not yet available in the scientific literature. frontiersin.orgbiorxiv.org

In Vivo Receptor Occupancy Studies of this compound Using Advanced Imaging Techniques

To date, there are no published in vivo receptor occupancy studies of this compound using advanced imaging techniques such as Positron Emission Tomography (PET). nih.govnih.govmdpi.com PET studies utilize radiolabeled ligands to visualize and quantify receptor binding in the living brain. While PET has been instrumental in studying the in vivo occupancy of various opioid receptors by drugs like morphine and fentanyl, a specific radiotracer for Valorphin has not been developed for this purpose. Such studies would be invaluable for determining the precise brain regions where Valorphin binds, the extent of its receptor occupancy at therapeutic doses, and its competition with other opioids in vivo.

Investigation of this compound's Long-Term Cellular and Molecular Adaptations in Research Models

The long-term cellular and molecular adaptations following chronic administration of this compound are not well characterized. Chronic exposure to opioid agonists is known to induce a range of neuroadaptive changes, including receptor desensitization, downregulation, and alterations in gene expression, which can contribute to tolerance and dependence. technologynetworks.comnih.govnih.govembopress.org

Studies on chronic morphine administration have revealed changes in the expression of genes related to transcription factors, G-protein-coupled receptors, neuropeptides, and ligand-gated ion channels. nih.gov It is plausible that long-term treatment with Valorphin could induce similar adaptive changes in the expression of genes related to the opioid system and neuronal plasticity. However, specific studies investigating the long-term effects of Valorphin on receptor desensitization, internalization, or gene expression in preclinical models are currently lacking.

Comparative Mechanistic Studies of this compound with Established Opioid Ligands in Pre-clinical Settings

Comparative studies of Valorphin with established opioid ligands like morphine and fentanyl have primarily focused on analgesic and behavioral effects. In vivo studies in rodent models have demonstrated that Valorphin exhibits significant antinociceptive properties. nih.gov One study found that the highest dose of Valorphin displayed a pronounced analgesic effect comparable to morphine in both the acute and inflammatory phases of the formalin test. nih.gov

Mechanistically, the antinociceptive effects of Valorphin appear to be mediated by opioid receptors, with a predominance of kappa-opioid receptor involvement. nih.gov This contrasts with morphine, which is a classical µ-opioid receptor agonist. Fentanyl, another potent µ-opioid agonist, is known to have a different membrane-binding kinetic profile compared to morphine, which may contribute to its distinct pharmacological properties. biorxiv.orgfrontierspartnerships.org

A key area for future comparative mechanistic studies would be the investigation of G protein-biased agonism and β-arrestin recruitment. frontiersin.orgnih.govnih.govmdpi.commdpi.com Some newer opioid agonists have been designed to preferentially activate G protein signaling pathways over β-arrestin pathways, which is hypothesized to reduce certain side effects. mdpi.com The signaling profile of Valorphin in this regard, and how it compares to morphine and fentanyl, has not yet been reported.

Interactive Data Table: Opioid Receptor Binding Profile of Valorphin

| Receptor Subtype | Binding Affinity (IC50) | Investigational Model |

| µ-opioid | Preference Indicated | Rat and guinea-pig brain homogenates |

| κ-opioid | Predominant involvement in antinociception | Rodent models |

| δ-opioid | Interaction confirmed | Rodent models |

Interactive Data Table: Comparative Analgesic Effects in the Formalin Test

| Compound | Phase of Formalin Test | Analgesic Effect | Investigational Model |

| Valorphin | Acute and Inflammatory | Significant, comparable to morphine at high dose | Mice |

| Morphine | Acute and Inflammatory | Significant | Mice |

Theoretical and Computational Research on Valorphin Tfasalt

Molecular Docking and Dynamics Simulations of Valorphin TFAsalt with Opioid Receptors

Molecular docking and dynamics simulations are essential computational techniques used to investigate the binding interactions between a ligand, such as this compound, and a receptor protein, like opioid receptors. These methods provide insights into the preferred binding poses, interaction energies, and the dynamic behavior of the ligand-receptor complex.

Studies involving Valorphin have utilized docking analysis to understand its interaction with different opioid receptor types. For instance, docking analysis has indicated that Valorphin exhibits better interaction energy with the kappa opioid receptor compared to the delta opioid receptor. nih.gov This computational finding is consistent with experimental observations regarding Valorphin's antinociceptive effects being abolished by a kappa-selective antagonist. nih.gov

Further computational investigations into hemorphins, the family of peptides to which Valorphin belongs, have employed extensive in silico docking and molecular dynamics simulations to identify intermolecular interactions and calculate binding energies with the delta-opioid receptor (DOR). nih.gov These studies aim to elucidate the binding mode and molecular interactions that govern the affinity of these peptides for opioid receptors, which are often not fully understood through experimental methods alone. nih.gov Molecular dynamics simulations extend the static view provided by docking by simulating the movement and behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding process and the stability of the complex. nih.gov

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, properties, and reactivity of molecules at the atomic level. These calculations, based on quantum mechanics, can determine parameters such as molecular orbitals, charge distribution, electrostatic potential, and vibrational frequencies. While specific published quantum chemical calculations focused solely on this compound were not found in the search results, these methods are broadly applicable to peptides and their salts.

For a molecule like this compound, quantum chemical calculations could be used to:

Determine the most stable conformers of the peptide and the trifluoroacetate (B77799) counterion.

Analyze the charge distribution across the molecule, which is crucial for understanding electrostatic interactions with the charged and polar residues in the binding site of opioid receptors.

Calculate the electronic properties that influence reactivity and potential interactions, such as frontier molecular orbitals (HOMO and LUMO).

Investigate the effect of the trifluoroacetate salt on the electronic structure and conformation of the Valorphin peptide.

These calculations provide fundamental insights into the intrinsic properties of this compound that govern its behavior and interactions before considering the dynamic environment of a biological system.

Predictive Modeling of this compound-Receptor Binding and Activation

Predictive modeling approaches aim to build computational models that can forecast the binding affinity and functional activity of a molecule like this compound with its target receptors based on its molecular structure and properties. These models can range from quantitative structure-activity relationships (QSAR) to more advanced machine learning techniques.

The docking analysis mentioned in the context of Valorphin provides interaction energy data, which serves as a form of predictive modeling regarding the favorability of binding to different opioid receptor subtypes (kappa vs. delta). nih.gov More broadly, predictive models for receptor-ligand binding utilize various molecular descriptors and computational algorithms to establish relationships between chemical structure and biological activity. researchgate.net

Machine learning techniques, such as Gradient Boosting, Random Forest, and k-Nearest Neighbors, have been applied to model the structure-activity relationships of opioid ligands with delta-opioid receptors, demonstrating improved predictive accuracy compared to traditional methods. bas.bg These approaches can capture complex, non-linear relationships between molecular features and binding affinity or activation. bas.bg

Applying such predictive modeling strategies to this compound would involve:

Calculating relevant molecular descriptors for this compound.

Utilizing existing experimental binding data for Valorphin and related peptides with opioid receptors.

Developing and validating models to predict binding affinities (e.g., Ki or IC50 values) or functional activity (e.g., EC50) for this compound with different opioid receptor subtypes (mu, delta, kappa).

These models could potentially help in predicting the activity of modified Valorphin analogs.

While specific predictive models solely focused on this compound were not detailed in the search results, the general methodologies in computational chemistry and machine learning are directly applicable to this compound to predict its receptor interactions.

Bioinformatics and Cheminformatics Approaches to this compound Research

Bioinformatics and cheminformatics provide computational tools and databases for managing, analyzing, and interpreting biological and chemical data. These fields are integral to modern drug discovery and understanding the behavior of molecules like this compound.

Bioinformatics approaches relevant to this compound research include:

Analyzing the sequence and structure of opioid receptors and their subtypes to identify key binding residues and structural features that interact with peptide ligands.

Comparing the sequence of Valorphin to other hemorphins and opioid peptides to understand conserved motifs and variations that might influence receptor binding profiles. wikipedia.org

Utilizing protein databases to retrieve structural information on opioid receptors for docking and simulation studies.

Cheminformatics approaches are used to handle the chemical information related to this compound and potential related compounds:

Managing and searching chemical databases containing structures and properties of peptides and small molecules. nih.gov

Calculating molecular descriptors used in QSAR and predictive modeling.

Analyzing chemical space to identify novel Valorphin analogs with potentially improved binding or activity profiles.

Using tools for 2D and 3D structure representation and manipulation. nih.gov

Integrated bioinformatics-cheminformatics approaches are powerful for target identification, virtual screening, and understanding structure-activity relationships. nih.gov For this compound, this could involve using cheminformatics to characterize the chemical properties of the peptide and its salt form, and bioinformatics to analyze the opioid receptor targets, followed by integrated analysis to identify potential interaction mechanisms and predict biological outcomes.

These computational disciplines provide the framework and tools necessary to complement experimental studies and accelerate the understanding and potential modification of this compound for research purposes.

Analytical Methodologies and Bioanalytical Research for Valorphin Tfasalt

Development of Advanced Spectroscopic Techniques for Valorphin TFAsalt Detection in Complex Research Matrices

Spectroscopic techniques are fundamental in the structural elucidation and quantitative analysis of chemical compounds. For peptides like this compound, various spectroscopic methods can be employed. While specific detailed research findings on the application of advanced spectroscopic techniques solely for this compound in complex matrices are not extensively detailed in the provided search results, the general principles of these techniques are highly relevant.

Spectroscopic analysis broadly involves studying the interaction of electromagnetic radiation with a substance to determine its chemical structure and properties. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure and conformation of this compound. Infrared (IR) spectroscopy can be used to identify functional groups present in the peptide structure. mdpi.com Ultraviolet-Visible (UV-Vis) spectroscopy might be applicable for quantification if this compound or a derivative has a chromophore. The development of advanced spectroscopic techniques often involves coupling these methods with separation techniques or employing hyphenated systems to analyze complex mixtures. For instance, coupling spectroscopy with microscopy allows for spatially resolved chemical analysis.

In the context of complex research matrices, which could include cell lysates, tissue homogenates, or biological fluids, the sensitivity and selectivity of spectroscopic methods become paramount. Techniques like surface-enhanced Raman spectroscopy (SERS) or time-resolved fluorescence spectroscopy could potentially be adapted for enhanced detection limits and reduced matrix interference, although specific applications for this compound would require dedicated research and method development.

Chromatographic Separations for this compound in Biological Samples for Research Purposes

Chromatographic methods are essential for separating this compound from complex biological matrices before detection and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for peptide separation, offering high resolution and sensitivity. abbexa.com The TFA counterion in this compound is often used as an ion-pairing agent in reversed-phase HPLC, which can influence retention and separation characteristics. qyaobio.com

Research involving this compound in biological samples, such as plasma or serum, would typically involve sample preparation steps to remove interfering substances before chromatographic analysis. Common sample preparation techniques include solid-phase extraction (SPE) or protein precipitation. nih.gov

HPLC coupled with UV detection or mass spectrometry (LC-MS) is a powerful combination for the analysis of peptides in biological matrices. mdpi.comnih.gov The choice of stationary phase (e.g., C18) and mobile phase composition (typically involving a gradient of water and an organic solvent, such as acetonitrile, with an acidic modifier like TFA) would be optimized for effective separation of this compound from endogenous compounds.

While specific chromatographic data for this compound in biological samples is not provided, research on other peptides and opioid compounds in biological matrices highlights the capabilities of these methods. For example, LC-MS/MS has been successfully applied for the quantification of buprenorphine in rabbit plasma, demonstrating the sensitivity and selectivity achievable for opioid analysis in biological samples. mdpi.com Similarly, LC-HRMS has been used for the detection of fentanyl and its analogues in post-mortem biological samples. nih.gov

A hypothetical data table illustrating potential chromatographic parameters for this compound analysis might look like this:

| Parameter | Value |

| Column | C18 (e.g., 150 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized linear gradient (e.g., 5% B to 60% B over 15 min) |

| Injection Volume | 10 µL |

| Detection | UV (e.g., 220 nm) or MS |

This table represents typical starting points for method development and would require optimization based on the specific research matrix and instrumentation.

Mass Spectrometry Applications in this compound Metabolite Identification Research (when relevant to mechanistic pathways)

Mass spectrometry (MS) plays a critical role in the identification and structural characterization of this compound and its potential metabolites in research studies, particularly when investigating mechanistic pathways. LC-MS and LC-MS/MS are the primary techniques used for this purpose. mdpi.com

Metabolite identification typically involves comparing the mass-to-charge ratio (m/z) of detected ions in biological samples to the m/z of the parent compound (this compound) and searching for ions corresponding to expected biotransformation products (e.g., oxidation, reduction, hydrolysis, conjugation). nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent or metabolite ions and analyzing the resulting fragment ions. scripps.edu Comparing the fragmentation patterns of potential metabolites to that of this compound can help elucidate their structures.

High-resolution mass spectrometry (HRMS) offers increased mass accuracy, which is invaluable for determining the elemental composition of ions and differentiating between compounds with similar nominal masses. researchgate.net Untargeted metabolomics approaches using HRMS can provide a comprehensive profile of metabolic changes in a biological system in response to this compound, potentially revealing unexpected metabolic pathways. louisville.edu

While specific metabolite identification research for this compound is not detailed in the provided results, studies on the metabolism of other peptides and small molecules demonstrate the general workflow. For instance, metabolite profiling of a novel compound using LC-MS/MS involved studying the fragmentation pattern of the parent compound and identifying metabolites based on their MS/MS spectra and retention times. mdpi.com

If metabolite identification research on this compound were conducted, potential metabolites could include products of enzymatic cleavage of the peptide bonds or modifications to individual amino acid residues. Mass spectrometry would be used to detect these modified forms and fragmentation analysis would help confirm the sites of modification.

Valorphin Tfasalt As a Chemical Probe and Research Tool

Utilization of Valorphin TFAsalt in Opioid Receptor Characterization and Subtype Differentiation

Valorphin and its analogs, including potentially this compound in research applications, are employed to characterize opioid receptors and differentiate between their subtypes: mu (μ), delta (δ), and kappa (κ). painphysicianjournal.comnih.govfrontiersin.orgsigmaaldrich.comnih.gov These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating various physiological functions, including pain perception. nih.govmdpi.com

Studies investigating the interaction of Valorphin with opioid receptors have indicated its affinity for these sites. nih.govmdpi.com Research on Valorphin (V1) and a synthetic analog (V2p) has shown that Valorphin-induced antinociception is predominantly mediated by kappa-opioid receptors. nih.govmdpi.com The synthetic analog V2p, however, demonstrated a more complex interaction involving delta, kappa, and mu opioid receptors. nih.govmdpi.com This highlights how structural variations can influence the binding profile and subtype selectivity of Valorphin derivatives. The Tyr-Pro-Trp-Thr core sequence within hemorphins is believed to be important for their binding to opioid receptors. mdpi.com

Understanding the specific interactions of compounds like this compound with different opioid receptor subtypes is essential for elucidating their pharmacological profiles and potential downstream effects. This differentiation is often achieved through various in vitro and in vivo pharmacological assays.

Application of this compound in Investigating Pain Signal Transduction Pathways at the Molecular Level

Opioid receptors are integral components of pain signal transduction pathways. nih.govmdpi.commdpi.com They are widely distributed throughout the central nervous system (CNS), peripheral nervous system (PNS), and other peripheral tissues, including sensory dorsal root ganglia (DRG) neurons, which are key players in pain sensation and transmission. sigmaaldrich.commdpi.commdpi.com

Activation of opioid receptors by endogenous peptides or exogenous ligands can modulate the transmission of pain signals. nih.govmdpi.com For instance, in peripheral sensory neurons, activation of opioid receptors can inhibit the release of excitatory neurotransmitters like glutamate, substance P, and CGRP, thereby reducing the transmission of pain signals to higher brain centers. nih.gov

Research on Valorphin has demonstrated its antinociceptive effects in animal models, affecting both acute and inflammatory pain. nih.govmdpi.com These effects are mediated through the activation of opioid receptors. nih.govmdpi.com By acting on specific opioid receptor subtypes within pain pathways, compounds like this compound can influence neuronal excitability and neurotransmitter release, contributing to the modulation of pain signaling at the molecular level. nih.govmdpi.com Studies investigating the precise molecular mechanisms, including the involvement of G proteins and downstream signaling cascades like adenylyl cyclase and protein kinase A (PKA), are crucial for understanding how this compound exerts its effects within these pathways. nih.govnih.govmdpi.commdpi.com

This compound as a Ligand for Radioligand Binding Assays in Receptor Studies

Radioligand binding assays are a fundamental technique in receptor pharmacology used to characterize the binding properties of ligands to receptors. biosensingusa.comwikipedia.orgnih.gov These assays are widely employed to determine receptor affinity (equilibrium dissociation constant, KD), receptor density (Bmax), and the selectivity of a ligand for different receptor subtypes. nih.govumich.edu

In a typical radioligand binding assay, a tissue preparation (such as membranes, cultured cells, or tissue sections) containing the receptor of interest is incubated with a radiolabeled ligand. wikipedia.orgnih.gov The amount of bound radioligand is then measured, often after separating bound from free ligand. wikipedia.orgumich.edu Saturation binding experiments involve incubating the receptor preparation with increasing concentrations of the radiolabeled ligand to determine KD and Bmax. nih.govumich.edu Competition binding assays, on the other hand, use a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled compound (the competitor) to determine the affinity and selectivity of the unlabeled compound for the receptor. nih.govumich.edu

This compound, as a ligand with affinity for opioid receptors, can be utilized in radioligand binding assays. By preparing a radiolabeled form of this compound, researchers can use saturation binding experiments to determine its affinity and the density of its binding sites in different tissues or cell lines expressing opioid receptors. Alternatively, unlabeled this compound can be used as a competitor in experiments with known radiolabeled ligands selective for different opioid receptor subtypes (μ, δ, κ) to assess its binding profile and selectivity. nih.govumich.edu This allows for quantitative characterization of this compound's interaction with opioid receptors.

Table 1: Principles of Radioligand Binding Assays

| Assay Type | Description | Key Parameters Measured |

| Saturation Binding | Varying concentrations of radiolabeled ligand incubated with receptor. | Equilibrium Dissociation Constant (KD), Receptor Density (Bmax) |

| Competition Binding | Fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor incubated with receptor. | Affinity and Selectivity of Competitor |

Design and Synthesis of this compound-Based Affinity Labels for Receptor Mapping

Affinity labels are reactive molecules that can form a covalent bond with their target receptor, allowing for the irreversible labeling and subsequent identification and mapping of receptor binding sites. nih.govnih.gov The design and synthesis of affinity labels based on a ligand like this compound can be a valuable approach for studying the molecular architecture of opioid receptors.

Designing a this compound-based affinity label would involve incorporating a reactive functional group into the Valorphin structure. This reactive group should be positioned such that when the Valorphin portion binds to the opioid receptor binding site, the reactive group is in close proximity to amino acid residues within the site, allowing for covalent bond formation. nih.govnih.gov Examples of reactive groups used in affinity labeling include isothiocyanates and bromoacetamides. nih.gov

The synthesis of such modified peptides requires specific chemical strategies to selectively introduce the reactive group while preserving the integrity and receptor binding affinity of the peptide sequence. nih.gov After synthesis, the affinity label's ability to bind covalently and irreversibly to opioid receptors would be validated through experiments such as wash-resistant binding assays or functional studies demonstrating irreversible antagonism or activation. nih.govnih.gov

Once a this compound-based affinity label is successfully synthesized and validated, it can be used for receptor mapping. This involves incubating the affinity label with a preparation containing the opioid receptor, allowing the covalent bond to form. The labeled receptor can then be isolated, and the specific amino acid residues that were covalently modified can be identified using techniques such as mass spectrometry. This provides detailed information about the amino acid residues that constitute the ligand binding site of the opioid receptor, contributing to a better understanding of receptor structure-function relationships. nih.gov

Future Directions and Emerging Research Avenues for Valorphin Tfasalt

Exploration of Novel Receptor Targets and Binding Sites for Valorphin TFAsalt

While Valorphin is known to bind preferentially to the mu-opioid receptor, further research is needed to fully elucidate its interactions with other opioid receptor subtypes (delta and kappa) and potentially non-opioid targets. Studies have shown that Valorphin has low affinity for the delta-opioid receptor and no affinity for the kappa receptor at certain concentrations medchemexpress.com. However, recent research on Valorphin and its analogs suggests involvement of different opioid receptor types in its antinociceptive effects, including kappa and delta receptors, depending on the specific compound and experimental conditions. nih.govresearchgate.net

Future studies could utilize advanced binding assays, site-directed mutagenesis, and computational modeling to map the precise binding sites of this compound on opioid receptors and identify any novel binding partners. Given that other hemorphins have shown binding to receptors like angiotensin-converting enzyme (ACE) and insulin-regulated aminopeptidase (B13392206) (IRAP), exploring such non-opioid targets for Valorphin could reveal new therapeutic potentials. encyclopedia.pubmdpi.comfrontiersin.org The Tyr-Pro-Trp-Thr core sequence in hemorphins is thought to be important for opioid receptor binding, and further investigation into how this core, within the context of the full Valorphin sequence, dictates binding specificity is warranted. nih.gov

Integration of this compound Research with Systems Biology and Omics Approaches

Integrating this compound research with systems biology and omics approaches (such as proteomics, transcriptomics, and lipidomics) can provide a more comprehensive understanding of its effects at the cellular and molecular levels. dntb.gov.ua Studying how this compound influences global protein expression, gene transcription, and lipid profiles in target cells and tissues can reveal downstream signaling pathways and biological processes modulated by the peptide.

For instance, investigating the impact of Valorphin on the proteome of tumor cells could shed light on the exact molecular mechanisms underlying its antiproliferative activity, which are currently not fully understood. tandfonline.com Similarly, transcriptomic analysis could identify genes whose expression is altered by this compound, providing insights into its effects on cellular growth, differentiation, and survival. Lipidomics could explore how Valorphin interacts with cellular membranes and alters membrane properties, which has been shown to be influenced by Valorphin's interaction with phosphatidylcholine bilayers. aimspress.comresearchgate.net

Potential for Nanotechnology Applications in this compound Delivery for Research

The application of nanotechnology holds significant promise for improving the delivery of this compound in research settings, particularly for in vivo studies or targeted cellular investigations. Peptides often face challenges with stability and delivery due to enzymatic degradation and poor cellular permeability. nih.gov Nanocarriers, such as liposomes, nanoparticles, and self-assembling peptides, can protect this compound from degradation, enhance its solubility, and facilitate targeted delivery to specific cells or tissues. mdpi.comresearchgate.net

Research could focus on developing and characterizing different nanotechnology-based delivery systems for this compound. For example, liposomes derived from red blood cell membranes have been explored for encapsulating hemoglobin-derived peptides and could be a viable option for Valorphin. mdpi.com Studies investigating the interaction of Valorphin with lipid bilayers using techniques like isothermal titration calorimetry and flicker spectroscopy provide valuable data for designing effective liposomal delivery systems. aimspress.comresearchgate.netresearchgate.net Exploring the use of self-assembling peptides as nanocarriers for this compound is another promising avenue. researchgate.net

Unexplored Academic Questions in this compound Pharmacology and Peptide Chemistry

Several fundamental academic questions regarding this compound's pharmacology and peptide chemistry remain unexplored. These include:

Detailed Structure-Activity Relationships of the TFAsalt: While the peptide sequence is known, the specific influence of the trifluoroacetate (B77799) counterion on Valorphin's conformation, stability, and interaction with receptors warrants further investigation. Although TFA is a common counterion, its potential effects on biological activity should be thoroughly examined in specific contexts.

Metabolism and Degradation Pathways: A detailed understanding of how this compound is metabolized in vivo and in vitro, including the specific enzymes involved in its degradation, is crucial for assessing its stability and duration of action. While some hemorphins are relatively stable against enzymatic degradation in blood plasma, the specific pathways for Valorphin need further elucidation. nih.gov

Role of Post-Translational Modifications: Investigating potential post-translational modifications of Valorphin, such as amidation or phosphorylation, and their impact on its activity and stability could reveal additional layers of regulatory complexity. While C-terminal amidation is known in some peptides and can affect stability and receptor interaction, and aminophosphonate modifications have been explored in synthetic analogs, the natural occurrence and impact of such modifications on endogenous Valorphin require further study. nih.govmdpi.comnih.gov

Mechanisms of Action Beyond Opioid Receptors: Further exploration is needed to fully understand the mechanisms behind Valorphin's reported cytotoxic and antiproliferative effects, particularly the involvement of non-opioid pathways or interactions with other cellular components. tandfonline.com

Chirality and Activity: Valorphin consists of L-amino acids. Investigating the synthesis and activity of analogs containing D-amino acids could provide insights into the structural requirements for its activity and potentially lead to more stable or potent research tools. cdnsciencepub.com

Addressing these questions through rigorous academic research will contribute significantly to the fundamental understanding of this compound and its potential as a research tool.

Conclusion

Synthesis of Key Academic Findings on Valorphin TFAsalt Research

Valorphin, also known as VV-hemorphin-5, is an endogenous opioid heptapeptide (B1575542) originating from the proteolytic cleavage of the beta-chain of hemoglobin. wikipedia.orgqyaobio.com Its amino acid sequence is H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH (VVYPWTQ). wikipedia.orgqyaobio.com Research has established that Valorphin binds preferentially to the mu-opioid receptor and exhibits analgesic properties in animal models. wikipedia.orgqyaobio.comcymitquimica.com Beyond its interaction with the mu-opioid receptor, studies have indicated involvement of other opioid receptor types in its effects. For instance, research in rodents suggests that kappa opioid receptors predominantly mediate Valorphin-induced antinociception, while a synthetic analog (V2p) involves delta, kappa, and mu receptors. nih.gov

Detailed research findings indicate that Valorphin and its synthetic analogs can significantly reduce both acute and inflammatory pain sensitivity in rodent models. nih.gov This antinociceptive effect has been observed at both supraspinal and local levels in inflamed tissue. nih.gov

Valorphin is commonly handled and studied in its trifluoroacetate (B77799) (TFA) salt form, a consequence of standard peptide synthesis and purification methods where trifluoroacetic acid is used for cleavage from solid-phase resins and in HPLC mobile phases. mol-scientific.comgenscript.comnih.gov Residual TFA remains as a counterion in the final peptide preparation. genscript.comnih.gov

Broader Implications of this compound Research for Fundamental Science and Neurobiology